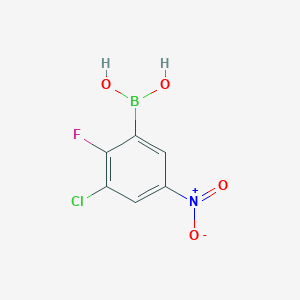
3-Chloro-2-fluoro-5-nitrophenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-fluoro-5-nitrophenylboronic acid is a chemical compound with the CAS Number: 2377608-35-8 . It has a molecular weight of 219.36 . The IUPAC name for this compound is (3-chloro-2-fluoro-5-nitrophenyl)boronic acid .
Molecular Structure Analysis
The linear formula of this compound is C6H4BClFNO4 . The InChI code for this compound is 1S/C6H4BClFNO4/c8-5-2-3 (10 (13)14)1-4 (6 (5)9)7 (11)12/h1-2,11-12H .Chemical Reactions Analysis
Boronic acids, including this compound, are commonly used in Suzuki–Miyaura coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst .Wissenschaftliche Forschungsanwendungen
Heterocyclic Oriented Synthesis
3-Chloro-2-fluoro-5-nitrophenylboronic acid serves as a multireactive building block in heterocyclic oriented synthesis (HOS). It is instrumental in preparing substituted nitrogenous heterocycles, which are key in drug discovery. This includes the synthesis of benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides (Křupková et al., 2013).
Synthesis of Antibacterial Agents
This compound is also utilized in synthesizing various antibacterial agents. Specifically, it is used in the preparation of 1,4-dihydro-4-oxopyridinecarboxylic acids and their derivatives, which show broad and potent in vitro antibacterial activity (Matsumoto et al., 1984).
Pesticide Preparation
Another application is in the synthesis of key intermediates for pesticides. It plays a role in preparing compounds like methyl 5-amino-2-chloro-4-fluorophenylthioacetate, used in herbicides (Du et al., 2005).
Food Matrix Fructose Reduction
In the food industry, boronic acids, including derivatives of this compound, are investigated for reducing fructose in food matrices like fruit juice. These acids selectively bind fructose, allowing for sugar reduction and alteration of sugar composition in natural food products (Pietsch & Richter, 2016).
Fluorescence Quenching Studies
The compound's derivatives are studied for fluorescence quenching properties. This research provides insights into the interaction of such boronic acids with quenchers like aniline, contributing to the understanding of quenching mechanisms in fluorescence studies (Geethanjali et al., 2015).
Safety and Hazards
While specific safety and hazard information for 3-Chloro-2-fluoro-5-nitrophenylboronic acid is not available, it is generally recommended to avoid breathing in the mist, gas, or vapors of boronic acids. Contact with skin and eyes should be avoided, and personal protective equipment should be worn when handling these compounds .
Eigenschaften
IUPAC Name |
(3-chloro-2-fluoro-5-nitrophenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClFNO4/c8-5-2-3(10(13)14)1-4(6(5)9)7(11)12/h1-2,11-12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZZVNHNUJDLNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)Cl)[N+](=O)[O-])(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
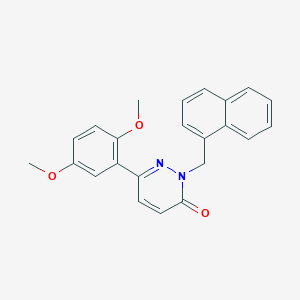

![2-{[1-(Naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B2817961.png)
![N-benzyl-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2817962.png)


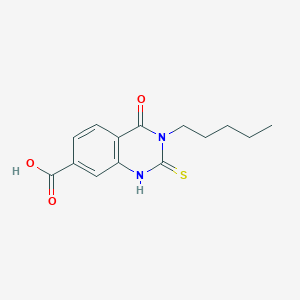
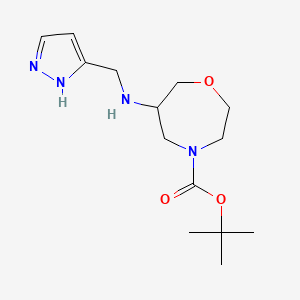
![2-Hydroxy-tricyclo[7.3.1.0*2,7*]tridecan-13-one](/img/structure/B2817972.png)
![4-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-cyclopropylpyrimidine](/img/structure/B2817977.png)
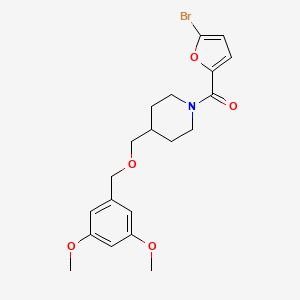


![1-[4-({[(4-chloroanilino)carbonyl]oxy}ethanimidoyl)phenyl]-1H-imidazole](/img/structure/B2817982.png)
